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Foundational

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Within this vast chemical landscape, 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide emerges as a molecule of significant interest, positioned at the intersection of two pharmacologically relevant moieties: the quinoline-4-carbohydrazide core and the 2-(2-hydroxyphenyl) substituent. While the precise molecular mechanism of this specific entity is still under active investigation, this technical guide synthesizes current knowledge from structurally related analogs to propose a compelling, multi-faceted hypothesis of its action. We postulate a primary role as an anticancer agent, exerting its effects through a dual strategy of targeted enzyme inhibition and the induction of programmed cell death. This guide will provide an in-depth exploration of this hypothesized mechanism, supported by experimental protocols designed to validate these claims, quantitative data from analogous compounds, and detailed visual diagrams to illuminate the complex biological pathways involved.

A Hypothesized Dual-Pronged Mechanism of Action

The therapeutic potential of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is likely rooted in the synergistic interplay of its core structural components. The quinoline-4-carbohydrazide backbone is a recognized pharmacophore in the design of agents that trigger apoptosis, while the 2-(2-hydroxyphenyl) group is a classic bidentate chelator of metal ions, a feature frequently exploited in the design of enzyme inhibitors.[4][5] Based on this, we propose a primary mechanism centered on anticancer activity, characterized by:

  • Targeted Metalloenzyme Inhibition via Cation Chelation: The ortho-hydroxyphenyl group can form a stable complex with divalent metal cations (e.g., Zn²⁺, Fe²⁺, Mg²⁺) that are essential cofactors in the active sites of various enzymes critical for tumor progression.

  • Induction of the Intrinsic Apoptotic Pathway: The quinoline-4-carbohydrazide moiety likely serves as a scaffold that, upon binding to its intracellular target, initiates a signaling cascade culminating in programmed cell death.

The Role of the 2-(2-Hydroxyphenyl) Moiety: A Putative Metalloenzyme Inhibitor

Many vital enzymes involved in cancer cell proliferation, invasion, and metastasis are metalloenzymes. The strategic positioning of the hydroxyl group on the 2-phenyl substituent of the quinoline core in 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide creates a prime configuration for the chelation of a catalytic metal ion within an enzyme's active site. This sequestration of the essential cofactor would effectively inhibit the enzyme's function.

Potential enzyme families that could be targeted by this mechanism include:

  • Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.

  • Histone Deacetylases (HDACs): Certain classes of these enzymes, which play a critical role in the epigenetic regulation of gene expression, are also zinc-dependent.[5] Inhibition of HDACs can lead to cell cycle arrest and apoptosis.[5]

  • Topoisomerases: These enzymes, which manage the topology of DNA during replication and transcription, often require magnesium ions for their activity.

cluster_Enzyme Enzyme Active Site cluster_Inhibitor 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Enzyme Metalloenzyme Metal Metal Ion (e.g., Zn²⁺) Enzyme->Metal contains Metal->Enzyme inhibition Molecule Quinoline-4-carbohydrazide Core Chelator 2-Hydroxyphenyl Group Chelator->Metal chelates

Caption: Proposed metal chelation mechanism.

The Quinoline-4-Carbohydrazide Core: An Inducer of Apoptosis

Evidence from closely related 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids suggests that the quinoline-4-carbohydrazide scaffold is an effective inducer of apoptosis.[4][6] These studies have shown that such compounds can upregulate the expression of the tumor suppressor protein p53 and the initiator caspase 9.[4][6] This points towards the activation of the intrinsic (mitochondrial) apoptotic pathway.

The proposed signaling cascade is as follows:

  • Following cellular uptake, 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide interacts with its intracellular target, possibly after being activated or metabolized.

  • This interaction leads to cellular stress, which stabilizes and activates p53.

  • Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak).

  • These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.

  • Cytochrome c, in the cytosol, binds to Apaf-1, which then activates caspase-9.

  • Active caspase-9 then activates executioner caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell, leading to apoptosis.

Molecule 2-(2-Hydroxyphenyl)quinoline- 4-carbohydrazide CellularStress Cellular Stress Molecule->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Quantitative Analysis of Structurally Related Compounds

While specific quantitative data for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is not yet available in the public domain, an analysis of its close analogs provides a valuable benchmark for its potential potency. The following tables summarize the in vitro anticancer and enzyme inhibitory activities of related quinoline derivatives.

Table 1: In Vitro Anticancer Activity of Quinoline-4-Carbohydrazide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6hMCF-7 (Breast)2.71[4][6]
2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide 6aMCF-7 (Breast)3.39[4][6]
2-(quinoline-4-carbonyl)hydrazide-3-(3,4-dimethoxyphenyl)acrylamide 6bMCF-7 (Breast)5.94[4][6]

Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6hEGFR Kinase0.22[4][6]
2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide 6aEGFR Kinase0.31[4][6]
2-Phenylquinoline-4-carboxylic acid derivative D28HDAC3(Selective Inhibition)[5]

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesized mechanism of action of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, a series of well-defined experiments are required. The following protocols provide a framework for this validation process.

Start Start: Synthesize and Purify Compound MTT Protocol 1: In Vitro Cytotoxicity Assay (MTT) Start->MTT EnzymeAssay Protocol 2: Metalloenzyme Inhibition Assay MTT->EnzymeAssay If cytotoxic WesternBlot Protocol 3: Western Blot for Apoptotic Markers EnzymeAssay->WesternBlot If inhibitory FlowCyto Protocol 4: Cell Cycle Analysis (Flow Cytometry) WesternBlot->FlowCyto If pro-apoptotic End End: Elucidate Mechanism of Action FlowCyto->End

Caption: Experimental workflow for mechanism validation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Metalloenzyme Inhibition Assay (Generic Fluorometric Assay)

Objective: To assess the ability of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide to inhibit the activity of a representative metalloenzyme (e.g., a generic MMP).

Methodology:

  • Reagent Preparation: Prepare a reaction buffer appropriate for the chosen enzyme. Prepare a stock solution of the fluorogenic enzyme substrate and the recombinant human metalloenzyme.

  • Assay Setup: In a 96-well black plate, add the reaction buffer, the test compound at various concentrations, and the enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Objective: To investigate the effect of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide on the expression levels of key apoptotic proteins (p53, cleaved caspase-9, cleaved caspase-3).

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Concluding Remarks and Future Directions

This technical guide has laid out a scientifically grounded, albeit hypothesized, mechanism of action for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide. The proposed dual action of metalloenzyme inhibition and apoptosis induction positions this compound as a promising candidate for further anticancer drug development. The provided experimental protocols offer a clear roadmap for validating this hypothesis and elucidating the specific molecular targets.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the specific intracellular binding partners of the compound.

  • In Vivo Efficacy: Evaluating the antitumor activity of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of this intriguing quinoline derivative can be unlocked, paving the way for the development of novel and effective cancer therapies.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [PMC version of the RSC Advances article].
  • Hambardzumyan, L. P., & Aleksanyan, I. L. (2024). ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. Biological Journal of Armenia, 76(3), 301-309.
  • Li, W., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(1), 123.
  • Kumar, A., & Singh, R. K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(4-S), 158-165.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928634.
  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Verma, A., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1654-1664.
  • Bentham Science Publishers. (2009).
  • Singh, A., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Patel, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Molecular Structure.
  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
  • ResearchGate. (2024). ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • Cheng, X., et al. (2024).
  • Ali, T. E. S., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Journal of Chemical and Pharmaceutical Research, 8(7), 44-51.
  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Sestelo, J. P., et al. (1999). Antihypertensive activity of 2[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 9(19), 2793-2796.
  • Yang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry.

Sources

Exploratory

Technical Guide: 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Scaffolds

This technical guide provides an in-depth analysis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide , a privileged scaffold in medicinal chemistry. This specific isomer is distinguished by the potential for intramolecula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide , a privileged scaffold in medicinal chemistry. This specific isomer is distinguished by the potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the quinoline nitrogen, influencing its pharmacokinetic profile and metal chelation capability compared to its 3- or 4-hydroxyphenyl isomers.

Executive Summary

The quinoline-4-carbohydrazide moiety represents a versatile pharmacophore exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The specific derivative 2-(2-hydroxyphenyl)quinoline-4-carbohydrazide combines the lipophilic planar quinoline core—capable of DNA intercalation—with a 2-hydroxyphenyl group that facilitates bidentate chelation and hydrogen bond donor/acceptor interactions within enzyme active sites.

Key therapeutic targets identified for this scaffold include EGFR tyrosine kinase (oncology) and DNA gyrase (bacteriology). This guide details the synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols for this compound class.

Chemical Architecture & Synthesis

The synthesis of 2-(2-hydroxyphenyl)quinoline-4-carbohydrazide is most efficiently achieved via the Pfitzinger reaction , a robust condensation between isatin and a ketone under alkaline conditions.

Retrosynthetic Analysis
  • Target: 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

  • Precursor: Ethyl 2-(2-hydroxyphenyl)quinoline-4-carboxylate

  • Key Intermediates: 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

  • Starting Materials: Isatin (indoline-2,3-dione) + 2'-Hydroxyacetophenone

Synthetic Protocol

Step 1: Pfitzinger Condensation (Formation of Carboxylic Acid)

  • Dissolve Isatin (10 mmol) in 33% aqueous KOH (20 mL).

  • Add 2'-Hydroxyacetophenone (10 mmol) slowly.

  • Reflux the mixture for 12–24 hours. The solution typically turns dark red/brown.

  • Cool to room temperature and acidify with glacial acetic acid or 10% HCl to pH 4–5.

  • Collect the precipitate (Yellow/Orange solid) by filtration, wash with water, and recrystallize from ethanol.

    • Yield: Typically 65–80%.

Step 2: Esterification

  • Suspend the carboxylic acid (10 mmol) in absolute ethanol (50 mL).

  • Add catalytic concentrated

    
     (1 mL).
    
  • Reflux for 8–10 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Neutralize with

    
    , evaporate solvent, and extract with ethyl acetate.
    

Step 3: Hydrazinolysis (Formation of Carbohydrazide)

  • Dissolve the ester (5 mmol) in ethanol (20 mL).

  • Add Hydrazine Hydrate (99%, 20 mmol) dropwise.

  • Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

  • Filter, wash with cold ethanol, and dry.

    • Validation: IR spectrum should show doublet peaks around 3200–3300 cm⁻¹ (

      
      ) and a carbonyl stretch at ~1650 cm⁻¹.
      
Synthesis Workflow Visualization

SynthesisWorkflow Isatin Isatin (Starting Material) Intermediate_Acid 2-(2-Hydroxyphenyl) quinoline-4-carboxylic acid Isatin->Intermediate_Acid Pfitzinger Rxn (KOH, Reflux) Acetophenone 2'-Hydroxyacetophenone Acetophenone->Intermediate_Acid Pfitzinger Rxn (KOH, Reflux) Intermediate_Ester Ethyl Ester Derivative Intermediate_Acid->Intermediate_Ester Esterification (EtOH, H2SO4) Target_Hydrazide Target: 2-(2-Hydroxyphenyl) quinoline-4-carbohydrazide Intermediate_Ester->Target_Hydrazide Hydrazinolysis (NH2NH2, Reflux) Derivatives Schiff Bases / Oxadiazoles (Functionalized) Target_Hydrazide->Derivatives Aldehydes/Cyclization

Caption: Step-wise synthetic pathway from Isatin precursors to the active carbohydrazide scaffold and subsequent derivatives.

Pharmacological Profile & Mechanism of Action

Anticancer Activity (EGFR Inhibition)

The 2-substituted quinoline-4-carbohydrazide scaffold acts as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]

  • Binding Mode: The quinoline nitrogen and the carbohydrazide carbonyl/amino groups form hydrogen bonds with the ATP-binding pocket of EGFR (specifically interacting with residues like Met793).

  • Effect: Inhibition of autophosphorylation blocks downstream signaling (MAPK/ERK and PI3K/Akt pathways), leading to:

    • G1 Phase Cell Cycle Arrest: Prevention of DNA synthesis.

    • Apoptosis: Upregulation of p53 and Caspase-9 .[2][3][4][5][6]

Antimicrobial Activity (DNA Gyrase Inhibition)

In bacterial models (S. aureus), these compounds target DNA Gyrase (Topoisomerase II) .

  • Mechanism: The planar quinoline ring intercalates into bacterial DNA, while the hydrazide side chain interacts with the gyrase enzyme, stabilizing the DNA-enzyme cleavage complex and preventing supercoiling, ultimately causing bacterial cell death.

Mechanistic Pathway Diagram

MechanismAction Compound 2-(2-Hydroxyphenyl) quinoline-4-carbohydrazide EGFR EGFR Tyrosine Kinase (ATP Pocket) Compound->EGFR Competitive Binding Gyrase DNA Gyrase / Topo IV Compound->Gyrase Inhibits Signaling Inhibition of MAPK/ERK & PI3K/Akt EGFR->Signaling Blocks p53 Upregulation of p53 Signaling->p53 Caspase Activation of Caspase-9/3 p53->Caspase Apoptosis Apoptosis & G1 Arrest (Cancer Cell Death) Caspase->Apoptosis Intercalation DNA Intercalation & Complex Stabilization Gyrase->Intercalation BactDeath Bacterial Cell Lysis Intercalation->BactDeath

Caption: Dual mechanistic action of the scaffold targeting EGFR in mammalian cancer cells and DNA Gyrase in bacteria.

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is tightly regulated by substitutions at three key positions.

PositionModificationEffect on Activity
C-2 (Phenyl Ring) 2-OH (Ortho) Critical. Facilitates intramolecular H-bonding with quinoline N, increasing planarity and membrane permeability. Acts as a metal chelator.
4-OH / 4-OMeIncreases polarity but loses intramolecular stabilization. often retains high potency due to H-bond donor capacity.
Halogens (Cl, Br)Enhances lipophilicity and metabolic stability. 4-Br often improves antimicrobial potency.
C-4 (Hydrazide) Free

Moderate activity. Serves as a "warhead" for further derivatization.
Hydrazone (

)
High Potency. The addition of a lipophilic aryl group here (Schiff base) significantly improves EGFR binding affinity.
Cyclization (Oxadiazole)Improves metabolic stability but may reduce solubility.
Quinoline Core 6-, 7-, or 8-MethylElectron-donating groups on the core generally enhance antimicrobial activity by increasing basicity of the ring nitrogen.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine


 values against cancer cell lines (e.g., MCF-7, HepG2).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add test compounds dissolved in DMSO (serial dilutions: 0.1 – 100

    
    ). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 10

    
     MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Discard supernatant and add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

Antimicrobial MIC Determination (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the quinoline derivative in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10

    
     of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a reference standard.[7]

References

  • RSC Advances (2024).Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

    • Source: [3]

  • ACS Omega (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[4]

    • Source:

  • Bioorganic Chemistry (2020).

    • Source:

  • Frontiers in Pharmacology (2022).Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

    • Source:

  • ChemicalBook.2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351329-42-5) Physical Properties and Safety.

    • Source:

Sources

Foundational

in silico ADMET prediction for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

This technical guide details the in silico ADMET prediction framework for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide . It is designed for medicinal chemists and computational toxicologists to evaluate this specific sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico ADMET prediction framework for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide . It is designed for medicinal chemists and computational toxicologists to evaluate this specific scaffold before synthesis or biological assay.

Chemical Space & Structural Analysis

Before initiating software workflows, we must deconstruct the molecule to understand the physicochemical drivers of its ADMET profile.

  • Compound: 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide[1]

  • Core Scaffold: Quinoline (Benzo[b]pyridine)[1]

  • Key Substituents:

    • Position 2: 2-Hydroxyphenyl group.

    • Position 4: Carbohydrazide group (

      
      ).[1]
      
The "Pseudo-Cycle" Effect (Expert Insight)

The 2-hydroxyphenyl moiety at the 2-position is not merely a lipophilic appendage. It forms a strong intramolecular hydrogen bond (IMHB) with the quinoline nitrogen (


).[1]
  • Consequence: This "locks" the conformation and reduces the effective Polar Surface Area (PSA), masking the hydroxyl group from solvent interactions.

  • Prediction Impact: Standard LogP algorithms (e.g., XLOGP3) often overestimate the polarity of such systems.[1] Expect the experimental LogP and membrane permeability to be higher than calculated values if the algorithm does not account for this 6-membered pseudo-ring.

Physicochemical Profiling (The Foundation)

The first step in your workflow is establishing the baseline "drug-likeness" and solubility profile.

Predicted Parameters & Causality
ParameterPredicted TrendMechanistic Rationale
LogP (Lipophilicity) 2.5 – 3.2 The quinoline and phenyl rings are highly lipophilic.[1] The carbohydrazide adds polarity, but the IMHB (discussed above) increases effective lipophilicity.
TPSA (Polar Surface Area) ~85-95 Ų Contributions: Hydrazide (~55 Ų), Hydroxyl (~20 Ų), Quinoline N (~13 Ų).[1] Well within the

limit for cell permeability.
Solubility (LogS) Moderate (-4 to -5) The planar aromatic system drives

stacking (reducing solubility), but the hydrazide provides critical H-bond donor/acceptor points to solvate the molecule.[1]
pKa Basic (Quinoline N) The quinoline nitrogen is weakly basic (

), but the ortho-phenol substitution may lower this via electronic effects.[1]
Protocol: Standardization
  • Canonicalization: Convert structure to Canonical SMILES to ensure consistency across platforms.

    • SMILES:Oc1ccccc1-c2cc(C(=O)NN)c3ccccc3n2

  • Tautomer Check: The carbohydrazide exists in equilibrium between the amide-like form and the imidol form. Ensure your software (e.g., LigPrep, Wash) is set to the neutral amide form at pH 7.4.[1]

ADME Prediction Workflow

Absorption (The Barrier)[1]
  • Caco-2 Permeability: Predicted High .[1] The molecule fits the "Rule of 5" and Veber rules (Rotatable bonds < 10).

  • P-gp Substrate: Likely Yes. Quinoline derivatives are frequent P-glycoprotein substrates.[1] This may limit CNS exposure despite good passive permeability.

Metabolism (The Biotransformation)

This is the most critical section for the quinoline scaffold.

  • CYP3A4: The lipophilic core makes it a likely substrate.

  • CYP2A6 & CYP2E1: These isoforms specifically target the quinoline ring, often forming the quinoline-1-oxide or 3-hydroxyquinoline .[1]

  • Hydrazide Hydrolysis: The carbohydrazide tail is labile. Amidases can cleave this to release hydrazine (toxic) and the carboxylic acid metabolite.

Diagram: Metabolic Fate Prediction

The following diagram illustrates the predicted metabolic soft spots based on scaffold SAR.

Metabolism Parent 2-(2-Hydroxyphenyl) quinoline-4-carbohydrazide CYP_Ox CYP2A6 / CYP3A4 (Oxidation) Parent->CYP_Ox Amidases Amidases / H2O (Hydrolysis) Parent->Amidases NAT NAT2 (Acetylation) Parent->NAT Slow N_Oxide Quinoline-N-Oxide (Stable) CYP_Ox->N_Oxide Epoxide 5,6-Epoxide (Hepatotoxic Risk) CYP_Ox->Epoxide Minor Acid Quinoline-4-carboxylic acid (Polar/Excreted) Amidases->Acid Hydrazine Free Hydrazine (Mutagenic Alert) Amidases->Hydrazine Acetyl N-Acetylhydrazide (Inactive) NAT->Acetyl

Figure 1: Predicted metabolic pathways.[1] Note the bifurcation at the hydrazide linker leading to potential hydrazine release.

Toxicity Profiling (The Safety Net)

Structural Alerts (The "Red Flags")
  • Hydrazine Precursor: The carbohydrazide group is a structural alert for mutagenicity (Ames positive). It can metabolically release hydrazine, a known carcinogen.[1]

    • Mitigation: Check if the hydrazide is sterically hindered or stabilized. In this molecule, it is relatively exposed.[1]

  • hERG Inhibition: The quinoline core, combined with a basic nitrogen and a lipophilic tail (the phenyl group), fits the pharmacophore for hERG channel blockers (Type II antiarrhythmic risk).[1]

  • Aquatic Toxicity: Hydrazides are often flagged for toxicity to aquatic life (daphnia/fish).[1][2]

Workflow for Toxicity Prediction

Do not rely on a single model. Use a "Consensus Voting" approach.

  • ProTox-II: Use for LD50 and Hepatotoxicity endpoints.

  • Derek Nexus (or OpenSource equivalent): Use for qualitative structural alerts (Mutagenicity/Sensitization).[1]

  • Pred-hERG: Specifically for cardiotoxicity.

Step-by-Step Execution Protocol

This protocol uses open-source, authoritative tools to generate the data discussed above.[1][3]

Step 1: SwissADME (Physicochemical & Pharmacokinetics)[1][4]
  • URL: [Link][1][4]

  • Input: Paste the SMILES code.

  • Action: Run prediction.

  • Key Check: Look at the BOILED-Egg plot.

    • Interpretation: If the dot is in the "White" (Gastrointestinal) region, oral bioavailability is high. If in "Yellow" (Yolk), it crosses the Blood-Brain Barrier (BBB).[1]

    • Expectation: Likely on the border of White/Yellow due to the P-gp substrate status.

Step 2: pkCSM (Specific Toxicity & Transporters)
  • URL: [Link][1][4]

  • Focus:

    • AMES Toxicity: (Positive/Negative). Expect Positive due to hydrazide.

    • hERG I/II: Expect hERG II inhibition.

    • T. Pyriformis toxicity: (Aquatic toxicity).

Step 3: Molecular Docking (Target Validation - Optional)

If this is a lead for EGFR or Antimicrobial targets, perform a quick "Blind Docking" to CYP3A4 (PDB: 3UA1) to assess metabolic binding affinity versus your therapeutic target.[1]

Decision Matrix (Go/No-Go)

Based on the in silico profile, classify the compound:

CriterionResultDecision Impact
Solubility ModerateGO (Manageable with formulation)
Permeability HighGO
hERG Risk HighCAUTION (Requires early in vitro patch-clamp)
Mutagenicity Positive AlertSTOP/MODIFY (Unless for acute life-threatening oncology)
Metabolic Stability Low (Hydrolysis)MODIFY (Consider bioisosteres for hydrazide)
Diagram: The Evaluation Logic

DecisionTree Start Start Evaluation Lipinski Lipinski Compliant? Start->Lipinski Alerts Mutagenic Alerts? Lipinski->Alerts Yes Stop NO-GO: Redesign Lipinski->Stop No hERG hERG Prediction Alerts->hERG Low/None Alerts->Stop High Confidence hERG->Stop Strong Blocker Proceed GO: Synthesis hERG->Proceed Weak/None PatchClamp Proceed with hERG Assay hERG->PatchClamp Moderate

Figure 2: Decision logic for moving the compound from in silico to synthesis.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] Link

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] Link[1]

  • Quinoline Metabolism: Reigh, G., et al. (1996).[1] Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989–1996.[1] Link[1]

  • Structural Alerts: Alves, V. M., et al. (2016).[1] Structural Alerts for Toxicity: Visualizing the Chemical Space of Toxic Compounds. Chemical Research in Toxicology, 29(12), 2056–2064.[1] Link[1]

  • ProTox-II: Banerjee, P., et al. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263.[1] Link

Sources

Exploratory

structural elucidation of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide using NMR

The following guide details the structural elucidation of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide . This analysis is constructed from first principles of NMR spectroscopy applied to heterocyclic scaffolds, substant...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide . This analysis is constructed from first principles of NMR spectroscopy applied to heterocyclic scaffolds, substantiated by specific literature on quinoline-4-carboxylic acid derivatives.

[1]

Strategic Overview & Scaffold Analysis

The target molecule combines a quinoline core , a 2-hydroxyphenyl substituent (often associated with Excited-State Intramolecular Proton Transfer, or ESIPT), and a 4-carbohydrazide tail. Structural validation requires more than simple peak counting; it demands the verification of the substitution pattern (2,4-disubstitution) and the specific conformation of the hydroxyphenyl ring.

The Elucidation Challenge
  • The "Anchor" Proton: Confirming the 2,4-substitution pattern relies entirely on identifying the isolated quinoline proton at position 3 (H3).

  • Intramolecular Hydrogen Bonding: The 2-(2-hydroxyphenyl) motif forms a pseudo-six-membered ring via hydrogen bonding (N…HO), drastically altering the phenolic proton's chemical shift.

  • Hydrazide Dynamics: The -CONHNH

    
     moiety exhibits solvent-dependent exchange behavior, requiring specific acquisition parameters.
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution of exchangeable protons, the following protocol is mandatory.

  • Solvent: DMSO-d

    
     (99.9% D). Rationale: Chloroform-d is unsuitable due to the poor solubility of the hydrazide and its inability to stabilize the polar transition states.[1] DMSO-d
    
    
    
    slows proton exchange, allowing observation of the -OH and -NHNH
    
    
    signals.
  • Concentration: 10–15 mg in 0.6 mL.[1]

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence:

    • 1H: 30° pulse angle, 16 scans, D1 relaxation delay > 2.0s (critical for accurate integration of the aromatic protons).

    • D

      
      O Exchange (Optional):  Run a second spectrum after adding 1 drop of D
      
      
      
      O to confirm the disappearance of OH, NH, and NH
      
      
      signals.

1H NMR Elucidation Logic

The proton spectrum will display three distinct regions. The assignment logic proceeds from the most diagnostic features (Exchangeables) to the structural backbone (Aromatics).

Region A: The Diagnostic Exchangeables (10.0 – 15.0 ppm)

This region confirms the functional groups and the intramolecular geometry.[1]

  • Phenolic -OH (

    
     13.0 – 14.5 ppm, Singlet): 
    
    • Observation: Unlike a typical phenol (9–10 ppm), this signal appears extremely downfield.

    • Mechanistic Insight: The hydroxyl proton is "locked" in a strong intramolecular hydrogen bond with the quinoline nitrogen (N1).[1] This deshielding is the primary signature of the 2-(2-hydroxyphenyl) motif.

  • Hydrazide -CONH- (

    
     9.8 – 10.5 ppm, Singlet): 
    
    • Observation: A sharp singlet typical of an amide-like proton.[1]

    • Differentiation: It is distinguished from the OH by its chemical shift (less downfield) and lack of ESIPT-induced deshielding.[1]

Region B: The "Anchor" & Aromatic Core (7.0 – 9.0 ppm)[1]
  • Quinoline H3 (

    
     8.3 – 8.6 ppm, Singlet): 
    
    • Crucial Identification: This is the only singlet on the quinoline ring.[1] It resides between the 2-phenyl and 4-carbonyl substituents.[1]

    • Validation: If this signal is a doublet, the substitution pattern is incorrect (e.g., 3-substituted).

  • Quinoline H5, H6, H7, H8:

    • H8 (closest to N) and H5 (peri to Carbonyl) typically appear as doublets at the edges of the cluster (

      
       8.0 – 8.2 ppm).[1]
      
    • H6 and H7 appear as triplets/multiplets (

      
       7.6 – 7.8 ppm).[1]
      
  • Phenolic Ring (H3', H4', H5', H6'):

    • H6' (ortho to quinoline) is significantly deshielded (

      
       ~8.0 ppm) due to the anisotropic effect of the quinoline ring.[1]
      
Region C: The Hydrazide Terminus (4.0 – 6.0 ppm)[1]
  • Hydrazide -NH

    
     (
    
    
    
    4.5 – 5.0 ppm, Broad Singlet):
    • Observation: Often broadened due to quadrupole relaxation of the adjacent nitrogen and intermediate exchange rates.[1] Integration must equal 2H.[1]

2D NMR Workflow (Connectivity Map)

To scientifically validate the structure, we employ a Heteronuclear Multiple Bond Correlation (HMBC) strategy. This connects the spin systems across the non-protonated carbons.[1]

HMBC Key Correlations (The "Fingerprint")
  • Link 1 (Quinoline-Hydrazide): The H3 singlet shows a strong long-range correlation to the Carbonyl Carbon (C=O) (~165 ppm).[1]

  • Link 2 (Quinoline-Phenyl): The H3 singlet shows a correlation to C2 (quinoline) and C4 (quinoline).[1] Crucially, H6' (phenyl) also correlates to C2 , proving the linkage between the two rings.

  • Link 3 (Intramolecular Lock): The Phenolic -OH (if visible/sharp) correlates to C1' , C2' , and C3' of the phenyl ring, anchoring the hydroxyl group's position.

Visualization of Elucidation Logic

ElucidationLogic cluster_1H 1H NMR Analysis cluster_2D 2D HMBC Validation Sample Sample in DMSO-d6 H_OH Signal: >13 ppm (s) Feature: Intramolecular H-Bond Sample->H_OH H_H3 Signal: ~8.4 ppm (s) Feature: Quinoline H3 Anchor Sample->H_H3 H_NH Signal: ~10 ppm (s) Feature: Amide NH Sample->H_NH Link_Ring H3 & H6' -> C2 (Connects Rings) H_OH->Link_Ring confirms ortho H_H3->Link_Ring Link_Tail H3 -> C=O (Connects Hydrazide) H_H3->Link_Tail Structure CONFIRMED STRUCTURE 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Link_Ring->Structure Link_Tail->Structure

Caption: Logical workflow for structural confirmation. The H3 proton acts as the central "hub" for HMBC correlations.[1]

Summary of Chemical Shifts (Data Table)

The following values are synthesized from homologous quinoline-4-carbohydrazide derivatives and 2-substituted quinoline literature [1][2][4].[1]

PositionGroupProton (

ppm, Multiplicity)
Carbon (

ppm)
Diagnostic Note
Exchangeables
-OHPhenol13.5 - 14.5 (s) -Disappears with D

O; Downfield due to H-bond
-NH-Hydrazide10.0 - 10.5 (s)-Amide proton
-NH

Hydrazide4.6 - 5.0 (br s)-Broad; integrates to 2H
Quinoline
2Cq-~155.0Quaternary, linked to Phenyl
3CH8.35 - 8.50 (s) ~118.0The Anchor Singlet
4Cq-~140.0Linked to Carbonyl
5CH8.10 - 8.20 (d)~125.0Peri-coupling to C=O
6, 7CH7.60 - 7.80 (m)~127-130Overlapping multiplets
8CH8.00 - 8.10 (d)~130.0Adjacent to Nitrogen
Phenyl
1'Cq-~120.0Linked to Quinoline
2'Cq-OH-~158.0Phenolic Carbon
3'CH6.90 - 7.00 (d)~117.0Ortho to OH
4', 5'CH7.30 - 7.50 (t)~130/119Meta/Para to OH
6'CH7.90 - 8.00 (dd)~128.0Deshielded by Quinoline
Carbonyl
C=OAmide-165.0 - 166.0 HMBC correlation to H3

Synthesis & Contextual Validation

Understanding the synthesis aids in identifying impurities.[1] This compound is typically synthesized via the Pfitzinger reaction (Isatin + 2-Hydroxyacetophenone


 Quinoline-4-carboxylic acid), followed by esterification and hydrazinolysis [1][5].
  • Common Impurity: Ethyl ester precursor.[1] Look for a quartet at 4.4 ppm and triplet at 1.4 ppm.[1]

  • Common Impurity: Unreacted Hydrazine.[1] Look for a broad singlet at ~4.0 ppm (variable).[1]

HMBC Correlation Network

The following diagram illustrates the specific atomic connections required to pass the "Trustworthiness" check.

HMBC_Network cluster_legend H3 H3 Proton (Singlet) C2 C2 (Quinoline) H3->C2 3J C4 C4 (Quinoline) H3->C4 2J CO C=O (Carbonyl) H3->CO 3J (Critical) C1_Ph C1' (Phenyl Ring) C2->C1_Ph Connection Legend Red: Source Proton Blue: Target Carbon Yellow Arrow: HMBC Correlation

Caption: HMBC correlation network. The H3 proton establishes the positions of both the carbonyl group and the phenyl ring.

References

  • MDPI. (2016).[1] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [1]

  • National Institutes of Health (PMC). (2020).[1] A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Retrieved from

  • Royal Society of Chemistry. (2018).[1][2] Synthesis and characterization of 2-substituted quinoline derivatives. Retrieved from [1]

  • ChemicalBook. 2-Methyl-quinoline-4-carboxylic acid hydrazide NMR Data. Retrieved from [1]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Activity of Quinoline Hydrazides

Introduction: The Inflammatory Cascade and the Therapeutic Promise of Quinoline Hydrazides Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Inflammatory Cascade and the Therapeutic Promise of Quinoline Hydrazides

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key contributor to the pathophysiology of a wide range of debilitating diseases when dysregulated.[1] The inflammatory response involves a complex interplay of cellular and molecular events, including the activation of immune cells and the production of a host of inflammatory mediators.[1][2] Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5][6][7] Among these, quinoline hydrazides and their hydrazone derivatives have emerged as a particularly promising class of compounds, with studies suggesting they may exert their anti-inflammatory effects through various mechanisms.[3][8][9][10]

This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of novel quinoline hydrazides. We will delve into both in vitro and in vivo methodologies, providing not just the "how" but also the critical "why" behind each experimental step. This approach ensures a robust and reproducible evaluation of your compounds, grounded in sound scientific principles.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

The initial screening of potential anti-inflammatory agents typically begins with in vitro assays. These cell-based models offer a controlled environment to dissect the molecular mechanisms by which a compound exerts its effects, providing crucial data on cytotoxicity and efficacy before moving to more complex in vivo studies.[11][12]

Core In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

Murine macrophage-like RAW 264.7 cells are a widely accepted and robust model for studying inflammation.[13][14][15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a signaling cascade that results in the production of pro-inflammatory mediators.[13][15][16]

Scientific Rationale: This model mimics the initial stages of a bacterial infection-induced inflammatory response. By treating LPS-stimulated RAW 264.7 cells with quinoline hydrazides, we can assess the compound's ability to suppress the production of key inflammatory markers.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the key steps for evaluating the anti-inflammatory potential of quinoline hydrazides in vitro.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Macrophages cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Quinoline Hydrazide Solutions pretreatment Pre-treat Cells with Compound compound_prep->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_viability Assess Cell Viability (MTT Assay) lps_stimulation->cell_viability cytokine_measurement Measure Pro-inflammatory Cytokines (ELISA) supernatant_collection->cytokine_measurement

Caption: In vitro experimental workflow for assessing the anti-inflammatory activity of quinoline hydrazides.

Detailed Protocols
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Dissolve the quinoline hydrazide derivatives in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of the quinoline hydrazide. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control group) and incubate for 24 hours.[13]

Scientific Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not due to the cytotoxic effects of the compound. The MTT assay assesses cell viability by measuring the metabolic activity of the cells.

  • After the 24-hour incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[17][18][19][20] Measuring their levels in the cell culture supernatant provides a direct indication of the compound's anti-inflammatory efficacy.

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[21]

Data Interpretation and Expected Outcomes

A potent anti-inflammatory quinoline hydrazide will exhibit a dose-dependent reduction in the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells, without significantly affecting cell viability.

Parameter Vehicle Control LPS Control LPS + Quinoline Hydrazide (Low Dose) LPS + Quinoline Hydrazide (High Dose)
Cell Viability (%) ~100%~100%>90%>90%
TNF-α (pg/mL) LowHighModerately ReducedSignificantly Reduced
IL-6 (pg/mL) LowHighModerately ReducedSignificantly Reduced

Part 2: Unraveling the Mechanism of Action

Beyond demonstrating efficacy, understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is crucial for drug development. Quinoline derivatives have been reported to target key inflammatory pathways.[3][6]

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[2][22][23][24] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[24][25]

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa_p p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway in inflammation.

Investigating Effects on NF-κB Pathway

Western blotting can be employed to assess the effect of quinoline hydrazides on the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Another potential mechanism of action for anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[26][27][28]

Protocol: Commercially available enzyme inhibition assay kits can be used to determine the inhibitory activity of quinoline hydrazides against COX-1, COX-2, and 5-LOX.[29][30][31]

Part 3: In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the next critical step is to evaluate the efficacy of the quinoline hydrazides in a living organism. In vivo models provide a more complex physiological environment to assess a compound's therapeutic potential.[11][12][32][33]

Core In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the screening of anti-inflammatory drugs.[34][35][36][37][38]

Scientific Rationale: Sub-plantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[35] The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, which are products of the COX pathway. This model is particularly useful for evaluating compounds that may inhibit prostaglandin synthesis.

Experimental Workflow: A Step-by-Step Guide

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis animal_acclimatization Acclimatize Rats grouping Group Animals (n=6-8) animal_acclimatization->grouping compound_admin Administer Quinoline Hydrazide (p.o.) grouping->compound_admin carrageenan_injection Inject Carrageenan (1%) into Paw compound_admin->carrageenan_injection 30-60 min prior paw_volume_0h Measure Paw Volume (0h) carrageenan_injection->paw_volume_0h paw_volume_hourly Measure Paw Volume (1h, 2h, 3h, 4h) paw_volume_0h->paw_volume_hourly data_analysis Calculate % Inhibition of Edema paw_volume_hourly->data_analysis

Sources

Application

Application Note: DNA Gyrase Inhibition Assay using Quinoline-4-Carbohydrazide Derivatives

[1][2][3] Abstract & Introduction The emergence of multi-drug resistant (MDR) bacteria necessitates the exploration of novel chemical scaffolds beyond traditional fluoroquinolones. Quinoline-4-carbohydrazide derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Introduction

The emergence of multi-drug resistant (MDR) bacteria necessitates the exploration of novel chemical scaffolds beyond traditional fluoroquinolones. Quinoline-4-carbohydrazide derivatives have emerged as a promising class of DNA gyrase inhibitors.[1][2][3][4][5] Unlike standard fluoroquinolones that primarily target the DNA-Gyrase cleavage complex, the hydrazide linker in these derivatives offers unique hydrogen-bonding capabilities, potentially allowing them to overcome resistance mutations in the gyrA or gyrB subunits.

This application note details a robust, self-validating protocol for assessing the inhibitory potency (IC₅₀) of these derivatives against Escherichia coli DNA Gyrase. The assay measures the enzymatic conversion of relaxed pBR322 plasmid DNA into its supercoiled form.

Mechanism of Action (MOA)

DNA Gyrase (Topoisomerase II) is an ATP-dependent enzyme essential for bacterial replication. It introduces negative supercoils into DNA to relieve torsional strain. Quinoline-4-carbohydrazides typically act via two potential mechanisms:

  • Gyrase Poisoning: Stabilizing the covalent enzyme-DNA cleavage complex (similar to ciprofloxacin).

  • Catalytic Inhibition: Blocking the ATPase domain (GyrB) or preventing strand passage.

Mechanistic Pathway Diagram

GyraseMechanism RelaxedDNA Relaxed DNA (Substrate) Complex Gyrase-DNA-ATP Complex RelaxedDNA->Complex Gyrase Gyrase (A2B2) Gyrase->Complex ATP ATP ATP->Complex Cleavage DSB Cleavage & Strand Passage Complex->Cleavage Mg2+ dependent Supercoiled Supercoiled DNA (Product) Cleavage->Supercoiled Religation Inhibitor Quinoline-4-Carbohydrazide (Inhibitor) Inhibitor->Complex Blocks ATPase (Catalytic) Inhibitor->Cleavage Stabilizes Cleavage Complex (Poison)

Figure 1: Mechanism of DNA Gyrase supercoiling and points of intervention for quinoline derivatives. The assay detects inhibition at either the ATPase or Cleavage/Religation steps.

Materials & Reagents

To ensure assay reproducibility, reagents must be of the highest molecular biology grade.

Critical Reagents
ReagentSpecificationPurpose
Enzyme E. coli DNA Gyrase (A₂B₂ complex)Target enzyme.[3][5][6][7] Store at -80°C. Do not vortex.
Substrate Relaxed pBR322 Plasmid (0.5 µg/µL)The substrate that migrates slowly on gel.
ATP 100 mM Solution (Ultra Pure)Energy source. Critical: Avoid freeze-thaw cycles.
Assay Buffer (5X) 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 0.5 mg/mL BSAProvides ionic strength and cofactors.
Stop Solution 5% SDS, 0.25 M EDTA, 5 mg/mL Proteinase KTerminates reaction and digests Gyrase to release DNA.
Solvent DMSO (Anhydrous)Solubilizes quinoline derivatives.
Compound Preparation

Quinoline-4-carbohydrazides are often hydrophobic.

  • Stock: Dissolve derivatives in 100% DMSO to 10 mM or 50 mM.

  • Working Solution: Dilute in Assay Buffer such that the final DMSO concentration in the reaction is ≤ 2% (v/v) . Higher DMSO levels can inhibit Gyrase non-specifically.

Experimental Protocol: Supercoiling Inhibition Assay

This protocol is designed for a 30 µL reaction volume.

Assay Workflow Diagram

AssayProtocol Start Start MixPrep 1. Prepare Master Mix (Buffer + ATP + DNA + H2O) Start->MixPrep AddCmpd 2. Add Quinoline Derivative (Variable Conc.) MixPrep->AddCmpd AddEnz 3. Initiate with Gyrase (Keep on Ice) AddCmpd->AddEnz Incubate 4. Incubate 37°C for 60 min AddEnz->Incubate Stop 5. Add Stop Solution (SDS + Proteinase K) Incubate->Stop Digest 6. Incubate 37°C, 30 min (Digest Protein) Stop->Digest Gel 7. Agarose Gel Electrophoresis (1% Gel, No EtBr in gel) Digest->Gel Stain 8. Post-Stain with EtBr & Image Gel->Stain

Figure 2: Step-by-step workflow for the DNA Gyrase supercoiling inhibition assay.

Detailed Steps

Step 1: Master Mix Preparation (Per Reaction) Combine the following on ice. Prepare N+1 volumes to account for pipetting error.

  • 6 µL 5X Assay Buffer

  • 1 µL 30 mM ATP (Final: 1 mM)

  • 0.5 µg Relaxed pBR322 DNA

  • Nuclease-free H₂O to reach a volume of 27 µL (minus compound and enzyme volume).

Step 2: Compound Addition

  • Add 1-2 µL of the Quinoline-4-carbohydrazide derivative (diluted series) to the reaction tubes.

  • Control 1 (Negative): Add equal volume of DMSO (0% Inhibition).

  • Control 2 (Positive): Add Ciprofloxacin (known inhibitor, e.g., 10 µM final).

  • Control 3 (No Enzyme): Buffer + DNA only (defines the "Relaxed" band position).

Step 3: Initiation

  • Add 1 Unit of E. coli DNA Gyrase (usually 1-2 µL diluted in dilution buffer) to initiate the reaction.

  • Expert Tip: Dilute the enzyme immediately before use. Gyrase is unstable in dilute solutions.

Step 4: Incubation

  • Incubate at 37°C for 60 minutes .

  • Note: Do not exceed 90 minutes as ATP depletion can cause non-specific relaxation.

Step 5: Termination & Protein Digestion

  • Add 6 µL of Stop Solution (containing SDS and Proteinase K).

  • Incubate at 37°C for an additional 30 minutes.

  • Why? SDS denatures the gyrase. If the drug trapped the enzyme on the DNA (cleavage complex), Proteinase K digests the enzyme, revealing a Linear DNA band. If the drug just blocked the enzyme, the DNA remains Relaxed .

Step 6: Electrophoresis

  • Load samples onto a 1% Agarose gel (Tris-Acetate-EDTA buffer).

  • Run at low voltage (2-3 V/cm) for 3-4 hours. High voltage causes smearing and poor separation of topoisomers.

  • Staining: Stain with Ethidium Bromide (0.5 µg/mL) after the run for 20 minutes, then destain in water for 15 minutes. (Pre-staining the gel with EtBr alters DNA topology and can affect band migration).[8]

Data Analysis & Interpretation

Band Identification

Interpretation of the gel is critical for determining the Mode of Action (MoA).

Band Position (Top to Bottom)DNA TopologyInterpretation
Top Band Relaxed / Nicked CircularSubstrate. Indicates Inhibition (Enzyme failed to supercoil).
Middle Band Linear DNAIndicates Gyrase Poisoning . The drug stabilized the cleavage complex, and SDS/ProtK revealed the break.
Bottom Band Supercoiled (SC)Product. Indicates Activity (No inhibition).
Calculating IC₅₀
  • Image Capture: Use a Gel Doc system. Ensure no pixel saturation.

  • Densitometry: Use software (e.g., ImageJ) to quantify the intensity of the Supercoiled (SC) band.

  • Normalization:

    
    
    
  • Curve Fitting: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation (variable slope) to determine IC₅₀.

Troubleshooting & Expert Insights

  • Issue: "Smeary" DNA bands.

    • Cause: Nuclease contamination or high voltage during electrophoresis.

    • Fix: Use fresh buffers and run the gel at <50V.[9]

  • Issue: No supercoiling in the DMSO control.

    • Cause: Inactive ATP or degraded Enzyme.

    • Fix: Aliquot ATP to single-use tubes. Ensure Gyrase is stored at -20°C (glycerol stock) or -80°C and kept on ice at all times.

  • Issue: Precipitation of Quinoline derivatives.

    • Cause: Low solubility in aqueous buffer.

    • Fix: Inspect the reaction tube for turbidity. If precipitate forms, the IC₅₀ is invalid. Try lower concentrations or a different co-solvent (though DMSO is standard).

  • Spermidine Order of Addition:

    • Insight: Spermidine is a polyamine that condenses DNA. Always add it to the buffer before adding the DNA. Adding undiluted Spermidine directly to DNA causes irreversible precipitation.

References

  • Abd El-Lateef, H. M., et al. (2023).[3][10] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[2][3][4] ACS Omega, 8(20), 17822–17840. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. [Link] (General Protocol Reference)

  • Naveen, M., et al. (2014). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents.[1][5] RSC Advances, 4, 3366-3375. [Link]

  • Maxwell, A., et al. (2009). DNA Supercoiling Catalyzed by Bacterial Gyrase.[2][7][11][12][13] Methods in Molecular Biology, 582, 35–46. (PMC Protocol). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resistance Mechanisms to Quinoline-4-Carbohydrazide Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Characterization and Mitigation of Resistance Profiles in Quinoline-4-Carbohydrazide Scaffolds Introduction: The Resistance L...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Characterization and Mitigation of Resistance Profiles in Quinoline-4-Carbohydrazide Scaffolds

Introduction: The Resistance Landscape

Welcome to the technical support hub for the Quinoline-4-Carbohydrazide (Q4C) scaffold. You are likely here because your lead compound is showing reduced potency (


 shift) or unexpected cross-resistance in late-stage assays.

Unlike simple quinolones (which primarily target DNA gyrase), the carbohydrazide side chain introduces a dual-mechanism complexity. These analogs often function as pleiotropic agents :

  • DNA Gyrase/Topoisomerase IV Inhibition: Intercalation or water-metal ion bridge interactions [1].

  • Enoyl-ACP Reductase (InhA) Inhibition: Particularly relevant for Mycobacterium tuberculosis (Mtb), where the hydrazide moiety may mimic isoniazid-like binding or require activation [2].

  • Efflux Susceptibility: The hydrophobic quinoline core is a frequent substrate for RND (Gram-negative) and MFS (Gram-positive) efflux pumps [3].

This guide provides a self-validating troubleshooting workflow to isolate the specific mechanism of resistance in your cell lines.

Module 1: Diagnostic Triage – Is it Resistance or Tolerance?

User Query: "My IC50/MIC values have shifted 4-fold after serial passaging. Is this stable resistance?"

Technical Response: Before sequencing targets, you must distinguish between phenotypic tolerance (persisters) and genetic resistance.

Step 1: The Stability Assay

Protocol:

  • Culture the "resistant" isolate in drug-free media for 10 passages .

  • Re-assess MIC against the Q4C analog.

  • Interpretation:

    • MIC reverts to WT levels: Phenotypic tolerance (epigenetic or metabolic adaptation). Action: Investigate biofilm formation or metabolic dormancy.

    • MIC remains elevated (>4x): Stable genetic resistance. Action: Proceed to Module 2.

Step 2: Cross-Resistance Profiling Table

Use this table to hypothesize the mechanism based on susceptibility patterns.

Drug ClassTargetIf Resistant, Suspect:
Ciprofloxacin DNA Gyrase (GyrA)Target Mutation: Q4C likely shares the fluoroquinolone binding pocket (GyrA Ser83/Asp87).
Isoniazid InhA (requires KatG)Prodrug Failure: If Q4C requires activation, check katG or ethA status.
Rifampicin RNA PolymeraseEfflux (MDR): Unrelated targets suggest generalized pump overexpression (e.g., AcrAB-TolC).
Ethidium Bromide DNA (Intercalator)Efflux (General): High correlation with NorA/MepA overexpression in S. aureus.

Module 2: Target-Based Resistance (The Gyrase/InhA Fork)

User Query: "My compound is active against Cipro-resistant strains, but I still see resistance developing. What is the target?"

Technical Response: Q4C analogs often overcome standard gyrase mutations due to the flexible hydrazide linker interacting with non-canonical residues [4]. However, novel mutations can emerge.

Workflow: The "Target Deconvolution" Logic

ResistanceLogic Start Stable Resistance Confirmed Step1 Perform DNA Supercoiling Assay (In Vitro) Start->Step1 Result1 Is IC50 shifted vs WT enzyme? Step1->Result1 BranchGyrase Target Mutation Confirmed (GyrA/ParC) Result1->BranchGyrase Yes BranchNonGyrase Target Intact Suspect InhA or Efflux Result1->BranchNonGyrase No Step2 Perform InhA Kinetic Assay (NADH Oxidation) BranchNonGyrase->Step2 Result2 Is inhibition lost? Step2->Result2 BranchInhA InhA Mutation (or Prodrug Activation Failure) Result2->BranchInhA Yes BranchEfflux Proceed to Efflux Module Result2->BranchEfflux No

Figure 1: Decision tree for isolating the resistance mechanism. Blue nodes indicate experimental steps; red nodes indicate confirmed mechanisms.

Protocol: DNA Gyrase Supercoiling Inhibition

Objective: Determine if the resistance is due to a reduced affinity of Q4C for the DNA-enzyme complex.

  • Reagents: Relaxed pBR322 plasmid, E. coli or S. aureus Gyrase (WT and Mutant), ATP, Assay Buffer.

  • Method: Incubate plasmid + Gyrase + Q4C analog (0.1 – 100 µM) for 60 min at 37°C.

  • Readout: Gel electrophoresis.

  • Validation: If the IC50 for the resistant strain's enzyme is >5-fold higher than WT, the mechanism is Target Mutation .

    • Note: Q4C analogs often bind the GyrB ATP-binding pocket or a unique "saddle" region, unlike fluoroquinolones. Sequence gyrB if gyrA is WT [5].

Module 3: The Efflux Variable

User Query: "I suspect efflux pumps are clearing my compound. How do I prove it without buying expensive transporter kits?"

Technical Response: The quinoline core is highly lipophilic (


), making it a prime substrate for AcrAB-TolC (Gram-negative) or NorA (Gram-positive).
Experiment: The Accumulation & Checkerboard Assay

Use a "Gain-of-Signal" approach using intrinsic fluorescence or functional inhibition.

A. The Ethidium Bromide (EtBr) Cartwheel

  • Principle: EtBr is a substrate for most pumps. If your Q4C analog competes for the pump, intracellular EtBr levels will rise (fluorescence increase).

  • Setup:

    • Cells + EtBr (2 µg/mL).

    • Add Q4C analog at 0.5x MIC.

  • Result:

    • Increased Fluorescence: Your compound is a substrate (competitive inhibitor) of the pump.

    • No Change: Your compound might not be interacting with this specific pump.

B. The Inhibitor Rescue (Checkerboard)

  • Reagents:

    • PAβN (MC-207,110): Broad-spectrum RND pump inhibitor (Pseudomonas/E. coli).

    • Reserpine/Verapamil: MFS pump inhibitor (Staphylococcus).

  • Method:

    • Measure MIC of Q4C alone.

    • Measure MIC of Q4C + Inhibitor (at sub-inhibitory concentration, e.g., 20 µg/mL).

  • Interpretation Table:

MIC Reduction Factor (Fold)Interpretation
< 2-fold Efflux is NOT the primary resistance mechanism.
2 to 4-fold Minor efflux contribution.
> 8-fold Efflux-Mediated Resistance. The pump is the primary driver.

Module 4: The Prodrug Trap (Hydrazide Specific)

User Query: "My compound looks like Isoniazid. Does it need KatG activation?"

Technical Response: Many hydrazide-containing drugs function as prodrugs. In M. tuberculosis, the catalase-peroxidase KatG activates the hydrazide to an isonicotinoyl radical, which then attacks NAD+ to form the InhA inhibitor adduct [6].

Protocol: The DPPH Radical Scavenging / Activation Assay

Objective: Test if your compound requires oxidative activation.

  • Mix: Q4C analog (100 µM) + Recombinant KatG (or HRP) + H2O2.

  • Monitor: HPLC/LC-MS for the formation of the carboxyl radical or the NAD-adduct (if NAD+ is included).

  • Resistance Marker:

    • If the resistant strain has a KatG S315T mutation (or total deletion) and your compound shows no activity in this strain but is active in WT, your Q4C is likely a Prodrug .

    • Solution: Modify the scaffold to a "pre-activated" form (e.g., direct amide or cyanoborohydride reduction) to bypass KatG.

References

  • Abd El-Lateef, H. M., et al. (2023).[1] "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 8(20), 17948–17965.

  • Bafail, D., et al. (2024).[1] "Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity." Frontiers in Chemistry, 12.

  • Chevalier, J., et al. (2006). "Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates."[2] Current Drug Targets, 7(7), 843-847.

  • Sabatini, S., et al. (2021). "Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives." Molecules, 26(22), 6991.

  • Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry, 53(10), 1565-1574.

  • Vilchèze, C., & Jacobs, W. R. Jr. (2014).[1][3][4] "Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mechanisms, and Rare Mutants." Microbiology Spectrum, 2(4).

Sources

Reference Data & Comparative Studies

Validation

A Prospective Comparative Analysis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Against Established Therapeutic Agents

Introduction: The Therapeutic Promise of Quinoline-Carbohydrazide Scaffolds The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinoline-Carbohydrazide Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a carbohydrazide moiety at the 4-position of the quinoline ring has been shown to further enhance these activities, potentially through novel mechanisms of action.[5][6][7] This guide presents a prospective comparative analysis of a novel derivative, 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, against established drugs in key therapeutic areas.

While direct experimental data on 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is not yet available in published literature, this document will extrapolate its potential efficacy based on the well-documented activities of structurally related quinoline-4-carbohydrazide analogs. The objective is to provide a scientifically grounded framework for researchers and drug development professionals to evaluate the potential of this novel compound and to guide future experimental investigations.

Comparative Framework: Chemical Structure and Postulated Mechanisms

The unique structural feature of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is the presence of a hydroxyphenyl group at the 2-position of the quinoline ring. This substituent may influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to chelate metal ions, form hydrogen bonds with biological targets, and potentially modulate its antioxidant activity.

This guide will compare 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide with the following established drugs:

  • Anticancer: Doxorubicin and Lapatinib

  • Antimicrobial: Ciprofloxacin

  • Anti-inflammatory: Diclofenac Sodium

The following sections will delve into a detailed comparison of their mechanisms of action and present experimental protocols for a head-to-head evaluation.

Anticipated Anticancer Activity: A Comparison with Doxorubicin and Lapatinib

Derivatives of the 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated significant antiproliferative action against cancer cell lines, with some compounds showing greater potency than the reference drug Doxorubicin.[5][8] The proposed mechanism for some of these analogs involves the induction of apoptosis and cell cycle arrest.[8][9] Furthermore, certain derivatives have shown potent inhibitory activity against EGFR kinase, comparable to the standard drug Lapatinib.[8][9]

Table 1: Comparative Anticancer Activity of Quinoline-Carbohydrazide Derivatives and Standard Drugs

Compound/DrugTarget Cell LineIC50 (µM)Mechanism of ActionReference
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h MCF-7 (Breast Carcinoma)2.71EGFR Kinase Inhibition, Apoptosis Induction[5][8]
Doxorubicin MCF-7 (Breast Carcinoma)6.18DNA Intercalation, Topoisomerase II Inhibition[5][8]
Lapatinib EGFR-TK0.18EGFR Tyrosine Kinase Inhibition[8][9]
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6a MCF-7 (Breast Carcinoma)3.39EGFR Kinase Inhibition[5][8]
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6b MCF-7 (Breast Carcinoma)5.94Not specified[5][8]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide)

  • Reference drugs (Doxorubicin, Lapatinib)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and reference drugs for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Serial Dilutions of Test Compound & Controls B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Projected Antimicrobial Activity: A Comparison with Ciprofloxacin

Quinoline scaffolds are the foundation of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] Molecular hybridization of quinoline scaffolds with hydrazide moieties has been explored as a strategy to develop new chemical entities with broad-spectrum antimicrobial activities.[6] Studies on 2-phenyl quinoline hydrazide derivatives have shown their potential as bacterial DNA gyrase inhibitors.[6]

Table 2: Comparative Antimicrobial Activity of a Quinoline Derivative and a Standard Antibiotic

Compound/DrugBacterial StrainMIC (µM)Mechanism of ActionReference
Quinoline derivative linked to ethyl formohydrazonate (Compound 5) S. aureus49.04DNA Gyrase Inhibition (putative)[6]
Ciprofloxacin S. aureus~0.5-2 µg/mLDNA Gyrase and Topoisomerase IV InhibitionStandard Reference
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide against clinically relevant bacterial strains.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Reference drug (Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound and reference drug in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound & Control C Inoculate Wells with Bacterial Suspension A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Anti-inflammatory Activity: A Comparison with Diclofenac Sodium

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating significant activity in animal models of inflammation.[10][11] The anti-inflammatory effects of some quinoline carboxamides have been shown to be comparable to that of the standard drug, diclofenac sodium.[10] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Comparative Anti-inflammatory Activity of a Quinoline Derivative and a Standard NSAID

Compound/DrugAnimal ModelInhibition of Edema (%)Mechanism of ActionReference
2-phenyl quinoline-4-carboxamide derivative (Compound 5) Carrageenan-induced paw edema in ratsSignificant (comparable to Diclofenac)Not specified, likely COX inhibition[10]
Diclofenac Sodium Carrageenan-induced paw edema in ratsStandard ReferenceCOX-1 and COX-2 InhibitionStandard Reference
Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of the test compound to reduce acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Test compound

  • Reference drug (Diclofenac Sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Grouping: Divide the rats into control, standard, and test groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anti_Inflammatory_Assay_Workflow A Group Animals (Control, Standard, Test) B Administer Vehicle, Diclofenac, or Test Compound A->B C Inject Carrageenan into Paw (t=1h) B->C D Measure Paw Volume at 0, 1, 2, 3, 4h C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, comparative analysis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide against established drugs in the fields of oncology, infectious diseases, and inflammation. The existing literature on structurally related compounds strongly suggests that this novel molecule holds significant therapeutic potential. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of this promising compound. Future research should focus on the synthesis and in-depth biological characterization of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide to validate the hypotheses presented in this guide and to elucidate its precise mechanisms of action.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC.
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. CNCB.
  • (PDF) Biological Activities of Quinoline Derivatives.
  • Biological Activities of Quinoline Deriv
  • Biological Activities of Quinoline Deriv
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.

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Comparative

A Senior Application Scientist's Guide to the Efficacy of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Analogs

This guide provides a comprehensive comparison of the efficacy of various 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide analogs, offering researchers, scientists, and drug development professionals a detailed overview of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide analogs, offering researchers, scientists, and drug development professionals a detailed overview of their potential as therapeutic agents. By synthesizing data from multiple studies, this document delves into the structure-activity relationships (SAR) that govern the anticancer and antimicrobial properties of these compounds, supported by detailed experimental protocols and comparative data.

Introduction: The Promise of the Quinoline Scaffold

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide core, in particular, has emerged as a promising framework for the development of novel therapeutic agents due to its versatile chemical nature and multiple points for structural modification. This guide will explore how subtle changes to this core structure can significantly impact biological efficacy.

Comparative Efficacy of Analogs: A Data-Driven Analysis

The therapeutic potential of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide analogs is best understood through a direct comparison of their biological activities. The following sections present a consolidated overview of the anticancer and antimicrobial efficacies of various derivatives, with supporting data from in vitro studies.

Anticancer Activity

The anticancer activity of these analogs is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit cell growth by 50%.

A series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids has been synthesized and evaluated for their cytotoxic efficacy against the MCF-7 breast carcinoma cell line.[1][2] Several of these compounds demonstrated significant antiproliferative action, with some even surpassing the potency of the reference drug, Doxorubicin.[2]

Compound IDR Group (at position 4 of the phenyl ring of acrylamide)Cancer Cell LineIC50 (µM)[2]
6a 4-CH3MCF-73.39
6b 4-OCH3MCF-75.94
6h 4-NO2MCF-72.71
Doxorubicin -MCF-76.18

These results highlight the significant impact of the substituent on the acrylamide moiety. The presence of an electron-withdrawing nitro group (compound 6h ) resulted in the most potent anticancer activity, suggesting a potential mechanism involving interactions with electron-rich biological targets.

Further studies on other quinoline-based dihydrazone derivatives have also shown promising anticancer activity against a panel of human cancer cell lines, with IC50 values ranging from 7.01 to 34.32 µM.[3] Notably, some of these compounds displayed stronger antiproliferative activity than the clinically used anticancer agent 5-FU.[3]

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary metric used to assess the in vitro antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

A series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones were synthesized and evaluated for their antimicrobial activity.[4] Compounds with nitro substituents on the arylidene moiety demonstrated the most potent antifungal and antibacterial activities against E. coli.[4]

Compound IDArylidene MoietyE. coli MIC (µg/mL)[4]C. albicans MIC (µg/mL)[4]
7 2-Nitrobenzylidene15.6231.25
18 4-Nitrobenzylidene7.8115.62
19 2,4-Dinitrobenzylidene3.97.81
22 3-Nitrobenzylidene7.8115.62
23 4-Hydroxy-3-methoxy-5-nitrobenzylidene3.97.81
Nystatin --7.81

These findings underscore the importance of the nitro group in enhancing antimicrobial efficacy, a trend also observed in the anticancer activity of these analogs.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented above allows for the elucidation of key structure-activity relationships that govern the biological activity of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide analogs.

Caption: Structure-Activity Relationship (SAR) of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Analogs.

Mechanistically, some of the potent anticancer 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to target the epidermal growth factor receptor (EGFR) kinase.[2] For instance, compound 6h displayed potent inhibitory activity against EGFR kinase with an IC50 value of 0.22 µM, comparable to the standard drug Lapatinib (IC50 = 0.18 µM).[2] This compound was also found to induce significant cell cycle arrest at the G1 phase and promote apoptosis by upregulating p53 and initiator caspase 9.[2]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its analogs' anticancer activity.

Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

The synthesis of the core scaffold generally follows a multi-step process, starting with the Pfitzinger reaction.

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis Isatin Isatin Step1_Product 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid Isatin->Step1_Product Hydroxyacetophenone 2-Hydroxyacetophenone Hydroxyacetophenone->Step1_Product Step2_Product Ethyl 2-(2-Hydroxyphenyl)quinoline-4-carboxylate Step1_Product->Step2_Product Ethanol, H2SO4 (cat.) Reflux Step3_Product 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide Step2_Product->Step3_Product Hydrazine Hydrate Ethanol, Reflux

Caption: General synthetic workflow for 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide.

Step 1: Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

  • A mixture of isatin and 2-hydroxyacetophenone in ethanol is treated with a solution of potassium hydroxide.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is poured into water and acidified to precipitate the carboxylic acid derivative.

  • The solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of Ethyl 2-(2-Hydroxyphenyl)quinoline-4-carboxylate

  • The 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is dissolved in absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for several hours.

  • The excess ethanol is removed under reduced pressure, and the residue is neutralized to precipitate the ester.

  • The product is filtered, washed, and dried.

Step 3: Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

  • The ethyl ester is dissolved in ethanol.

  • Hydrazine hydrate is added, and the mixture is refluxed for several hours.

  • Upon cooling, the carbohydrazide derivative precipitates out of the solution.

  • The product is collected by filtration, washed with cold ethanol, and dried.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The efficacy of its analogs is highly dependent on the nature and position of various substituents, with electron-withdrawing groups on appended aryl rings often leading to enhanced biological activity. The detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of new derivatives, facilitating further research into this important class of compounds. The continued exploration of the structure-activity relationships of these analogs will undoubtedly pave the way for the discovery of more potent and selective therapeutic agents.

References

  • El-Tombary, A. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(22), 7487-7497. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(33), 23896-23913. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [PMC][Link]

  • ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer... Retrieved February 15, 2026, from [Link]

  • Xia, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 947352. [Link]

  • Zagazig University Digital Repository. (n.d.). Hydrazones of 2-arylquinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved February 15, 2026, from [Link]

  • International Journal of Advanced Engineering, Management and Science. (n.d.). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(15), 9035-9045. [Link]

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Retrieved February 15, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Applied Pharmaceutical Science, 7(10), 183-188. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 25(23), 5733. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Integrated Computational Evaluation of Novel Quinoline Hydrazones as Dual‐Action Anti‐Inflammatory and Antibacterial Agents. Retrieved February 15, 2026, from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

  • Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(30), 12895-12908. [Link]

  • Al-Majidi, S. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7109. [Link]

  • Shanley, M. K., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasites & Vectors, 17(1), 44. [Link]

  • Klopman, G., & Srivastava, S. (1993). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry, 36(12), 1753-1759. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Retrieved February 15, 2026, from [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved February 15, 2026, from [Link]

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Validation

Bridging In Silico and In Vitro: A Comparative Guide to Cross-Validating Molecular Docking

Introduction: The Correlation Gap In modern drug discovery, a critical disconnect exists: the "Correlation Gap." While molecular docking programs can screen millions of compounds in days, their scoring functions (typical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Correlation Gap

In modern drug discovery, a critical disconnect exists: the "Correlation Gap." While molecular docking programs can screen millions of compounds in days, their scoring functions (typically


 in kcal/mol) rarely correlate linearly with experimental binding affinities (

,

) in a prospective setting.

This guide is not just a comparison of software; it is a strategic framework for cross-validation . It details how to use experimental "truth" (SPR, ITC, MST) to calibrate computational predictions, transforming docking from a chaotic filter into a reliable enrichment tool.

The Computational Candidates: Predictive Performance

We compare three industry-standard docking engines. Note that "Accuracy" here is defined by two metrics: Pose Prediction (RMSD < 2.0 Å to crystal structure) and Enrichment Factor (ability to rank actives above decoys).

Comparative Analysis: Vina vs. Glide vs. GOLD[1]
FeatureAutoDock Vina Schrödinger Glide (SP/XP) CCDC GOLD
Algorithm Iterated Local Search (Empirical)Systematic Search / E-ModelGenetic Algorithm (GA)
Pose Accuracy Moderate (~50-60% < 2Å RMSD)High (~60-70% < 2Å RMSD)High (Flexible side chains)
Scoring Bias Heavily weighted on steric fit & hydrophobicity.Balanced terms; XP penalizes false positives heavily.Customizable (GoldScore, ChemScore, ASP, ChemPLP).
Throughput Very High (CPU parallelization).High (SP) to Moderate (XP).Moderate (GA is computationally intensive).
Best Use Case Large-scale Virtual Screening (VS) on a budget.High-fidelity pose prediction & lead optimization.Highly flexible ligands or metalloprotein targets.

Scientific Insight: Benchmark studies, such as the D3R Grand Challenges , consistently show that while commercial tools like Glide often edge out competitors in pose prediction accuracy, AutoDock Vina remains surprisingly competitive for enrichment efficiency despite being open-source [1, 2]. However, GOLD often outperforms both when the binding site requires significant induced-fit flexibility or involves metal coordination, due to its varied scoring functions (e.g., ChemPLP) [3].

The Experimental Validators: Establishing "Truth"

Docking scores are theoretical.[1] To validate them, you need orthogonal physical assays. We compare the three "Gold Standard" biophysical techniques.

Comparative Analysis: SPR vs. ITC vs. MST
FeatureSPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) MST (Microscale Thermophoresis)
Primary Output Kinetics (

,

) & Affinity (

)
Thermodynamics (

,

,

,

)
Affinity (

)
Throughput High (96/384 well)Low (One-by-one)Moderate-High
Sample Consumption Low (Ligand), Moderate (Protein)High (mg quantities of protein)Very Low (nM concentrations)
Immobilization Required (Chip surface)None (Solution phase) None (Solution phase)
Validation Role Kinetic Validation: Differentiates fast vs. slow off-rates (residence time).Thermodynamic Validation: Confirms if binding is enthalpy or entropy driven.Hit Confirmation: False positive exclusion (aggregates).

Expert Insight: Do not rely on


 (enzymatic inhibition) as the sole validator for docking. 

is dependent on substrate concentration and assay conditions. ITC is the only technique that directly measures the heat of binding, providing the thermodynamic signature that docking scoring functions attempt to approximate [4].

Strategic Protocol: The Self-Validating Workflow

To ensure scientific integrity, you must construct a feedback loop between your computational predictions and experimental results.

Phase 1: Retrospective Validation (The "Redocking" Control)

Before screening new compounds, validate your docking parameters using known data.

  • Select a PDB Structure: Choose a high-resolution co-crystal structure of your target.

  • Extract Ligand: Separate the ligand from the protein.

  • Redock: Dock the extracted ligand back into the protein using your chosen software.

  • Calculate RMSD: Measure the Root Mean Square Deviation between the docked pose and the original crystal pose.

    • Pass Criteria: RMSD

      
       2.0 Å.
      
    • Fail Action: If RMSD > 2.0 Å, adjust grid box size, exhaustiveness, or protonation states.

Phase 2: Prospective Screening & Orthogonal Triage
  • Virtual Screen: Dock library (e.g., ZINC, Enamine).

  • Visual Inspection: Manually inspect the top 1% of hits. Discard "high scoring" poses that violate basic chemistry (e.g., buried polar groups without H-bonds).

  • Primary Assay (SPR/MST): Screen the top selected compounds to determine

    
    .
    
  • Secondary Assay (ITC): Select the top 3-5 binders for full thermodynamic characterization.

Visualizations

Diagram 1: The Cross-Validation Feedback Loop

This workflow illustrates how experimental data should feed back into computational refinement.

CrossValidation Prep Target Preparation (PDB/Homology) Dock Molecular Docking (Vina/Glide/GOLD) Prep->Dock Score Scoring & Ranking (Top 1-5%) Dock->Score Filter Visual Inspection & Medicinal Chem Filter Score->Filter WetLab Primary Assay (SPR/MST) Filter->WetLab Purchase Compounds Ortho Orthogonal Assay (ITC/NMR) WetLab->Ortho Validated Hits Refine Refine Algorithm (Rescoring/Weights) WetLab->Refine False Positives Ortho->Refine Thermodynamic Data Refine->Dock Optimized Params

Caption: A closed-loop system where experimental failures (false positives) are as valuable as hits, used to recalibrate docking parameters.

Diagram 2: Assay Selection Decision Matrix

How to choose the correct experimental validator based on your docking goals.

AssaySelection Start Validation Goal? Kinetics Need Residence Time? (Drug Efficacy) Start->Kinetics Thermo Need Binding Mechanism? (Enthalpy/Entropy) Start->Thermo Screen High Throughput Hit Confirmation? Start->Screen SPR SPR (Surface Plasmon Resonance) Kinetics->SPR Best for k_on/k_off ITC ITC (Isothermal Titration Calorimetry) Thermo->ITC Gold Standard Screen->SPR Automated MST MST (Microscale Thermophoresis) Screen->MST Low Sample Req

Caption: Decision matrix for selecting the appropriate biophysical assay to validate docking predictions.

References

  • Gaieb, Z., et al. (2018). "D3R Grand Challenge 2: blind prediction of protein–ligand poses, affinity rankings, and relative binding free energies." Journal of Computer-Aided Molecular Design.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2004).[2] "Glide: a new approach for rapid, accurate docking and scoring.[2] 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry.

  • Holdgate, G. A. (2001). "Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics."[3] BioTechniques.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, a compound of interest, requ...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, a compound of interest, requires a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower researchers with the knowledge to maintain a secure laboratory environment.

Understanding the Hazard Profile: A Synthesis of Structural Alerts
  • Quinoline Derivatives: This class of compounds is associated with potential health risks. Some quinoline derivatives are suspected of causing genetic defects or may have reproductive toxicity.[1] Furthermore, quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causing skin and eye irritation, and is suspected of causing genetic defects and cancer.[2] It is also toxic to aquatic life with long-lasting effects.[2][3][4]

  • Hydrazide and its Derivatives (Carbohydrazide): Hydrazine, the parent compound of hydrazides, is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[5] Both acute and chronic exposures must be strictly avoided.[5] Carbohydrazide is harmful if swallowed and causes skin and serious eye irritation.[6]

Given these "structural alerts," it is prudent to treat 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide with a high degree of caution, assuming it may possess similar hazardous properties.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the recommended PPE for handling 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, based on the known hazards of its constituent parts.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Given the potential for skin irritation and absorption, double-gloving is recommended for prolonged handling.[1][5][7]
Eye Protection Tightly fitting safety goggles and a full-face shieldTo protect against splashes and airborne particles that could cause serious eye irritation or damage.[1][3][7]
Body Protection Fire/flame-resistant lab coat and a chemical-resistant apronTo protect against splashes and spills on clothing and skin.[7][8]
Respiratory Protection Use within a certified chemical fume hoodTo minimize inhalation of any dust or vapors.[5][9] For non-routine operations or potential for high exposure, a full-face respirator with appropriate cartridges may be necessary.[7][10]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide.

A. Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[5]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any airborne particles. Use a disposable weighing boat to minimize contamination of the balance.

B. Dissolution and Reaction Setup
  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

C. Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

  • Rotary Evaporation: Ensure the rotary evaporator is placed within the fume hood or is equipped with a local exhaust ventilation system.

Workflow for Handling 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designated Area (Fume Hood) inspect_ppe Inspect PPE prep_area->inspect_ppe weigh Weigh Compound inspect_ppe->weigh dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction workup Work-up & Purification reaction->workup cleanup Decontamination workup->cleanup waste_collection Collect Waste cleanup->waste_collection waste_disposal Dispose via Hazardous Waste Facility waste_collection->waste_disposal

Caption: A logical workflow for the safe handling of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide.

III. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the chemical handling process. Due to the potential for toxicity and environmental harm, 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide and any materials contaminated with it must be treated as hazardous waste.[2][3]

A. Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weighing boats, and filter paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction residues and solvent from chromatography, should be collected in a compatible, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

B. Final Disposal
  • Licensed Facility: All waste containing 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide must be disposed of through a licensed hazardous waste disposal facility.[1]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

Decision-Making Workflow for Disposal

start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated solid_waste Solid Waste (Gloves, Paper, etc.) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (Solvents, Reaction Mixture) is_contaminated->liquid_waste Yes sharps_waste Sharps Waste (Needles, etc.) is_contaminated->sharps_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps dispose Dispose via Licensed Hazardous Waste Facility collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: A decision-making workflow for the proper disposal of waste.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.[3]

By adhering to these guidelines, researchers can confidently and safely handle 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, ensuring both personal safety and the integrity of their research.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • Quinoline - SAFETY D
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • Safety D
  • Hydrazine - Risk Management and Safety.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • SAFETY D
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Performance Chemicals Hydrazine - Arxada.
  • Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte.

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